molecular formula C18H14N2O3S2 B2810952 (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 879968-42-0

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2810952
CAS No.: 879968-42-0
M. Wt: 370.44
InChI Key: ANIVYNBEUGDFSB-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a 3-hydroxybenzylidene group and an acetamide-linked phenyl moiety. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties, influencing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and biological activity. The hydroxyl group at the 3-position of the benzylidene substituent enhances solubility and may modulate target binding compared to non-hydroxylated analogs.

Properties

IUPAC Name

N-[4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-5-7-14(8-6-13)20-17(23)16(25-18(20)24)10-12-3-2-4-15(22)9-12/h2-10,22H,1H3,(H,19,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIVYNBEUGDFSB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Thioxothiazolidinone Core: This is achieved by reacting a suitable thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.

    Benzylidene Formation: The thioxothiazolidinone intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Acetamide Formation: Finally, the benzylidene derivative is reacted with 4-aminophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Knoevenagel Condensation for Structural Diversification

This reaction enables the introduction of aromatic/heterocyclic substituents via condensation with aldehydes or ketones. For derivatives of this compound, microwave-assisted methods achieve higher yields (62–98%) compared to traditional heating .

Reaction Conditions (General)Parameters
CatalystPiperidine (0.1 eq), AcONa (1–1.2 eq)
SolventGlacial acetic acid/ethanol
Temperature80–120°C (microwave irradiation)
Time4–6 hours
Yield Range62–98%

Example : Condensation with 4-hydroxybenzaldehyde under microwave irradiation (120°C, 300 W) produced (5Z)-5-(4-hydroxybenzylidene) analogs in 86% yield . The stereochemical outcome is exclusively Z-configured due to thermodynamic stability .

Acid-Amine Coupling for Functionalization

The acetamide group participates in coupling reactions to introduce sulfonamide or hydrazide moieties, enhancing pharmacological profiles .

Procedure :

  • Activate intermediate 3 (2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid) with EDCI/HOBt.

  • React with 4-aminobenzenesulfonamide in DMF (8 hours, RT).

  • Isolate product via precipitation (86% yield).

Key Data :

  • Reactants : 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (500 mg), 4-aminobenzenesulfonamide (481 mg) .

  • Product Characterization : 1H^1H NMR (DMSO-d6): δ 11.22 (s, 1H), 4.94 (s, 2H) .

Sulfur/Nitrogen Displacement Reactions

The thioxo group (C=S) undergoes nucleophilic substitution with amines to form 2-amino-thiazolidinone derivatives, critical for modulating bioactivity .

Amine TypeConditionsYield
Primary aminesEthanol, reflux (6–8 h)45–78%
Secondary aminesMicrowave (100°C, 250 W, 2 h)65–92%

Example : Reaction with pyrrolidine under microwave irradiation (100°C, 250 W) yielded 2-(pyrrolidin-1-yl) derivatives in 92% yield . Computational docking confirmed retained binding to tubulin domains .

Oxidation and Reduction Pathways

  • Oxidation : The thioxo group (C=S) oxidizes to sulfonic acid derivatives using H2_2O2_2/AcOH, though this reduces bioactivity in cytotoxicity assays .

  • Reduction : NaBH4_4 selectively reduces the exocyclic double bond (benzylidene) to form saturated analogs, altering pharmacokinetic properties.

Cycloaddition Reactions

The conjugated enone system participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic structures. For example, reaction with 1,3-butadiene at 60°C yields fused bicyclic products (55% yield).

Biological Activity Modulation via Structural Editing

Key reactions directly correlate with pharmacological outcomes:

  • Antiproliferative Activity : Knoevenagel-derived analogs show IC50_{50} values of 7.0–20.3 µM against A549, PC-3, and HepG2 cells .

  • Tubulin Polymerization : 2-amino derivatives (e.g., compound 20 ) enhance protofilament assembly by binding to Argβ369 (Taxol site) .

Stability Under Physiological Conditions

Hydrolysis studies (pH 7.4, 37°C) reveal:

  • Acetamide cleavage : t1/2_{1/2} = 12.4 hours.

  • Thiazolidinone ring opening : Occurs at pH > 8.0, forming mercaptoacetic acid derivatives.

This compound's reactivity enables precise structural tailoring for drug discovery, particularly in oncology. Experimental protocols from provide reproducible frameworks for derivative synthesis, while computational models guide target-specific modifications .

Scientific Research Applications

Biological Activities

Research indicates that (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibits several promising biological activities:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity :
    • Studies have demonstrated that it possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • Preliminary data suggests that this compound may reduce inflammation, making it a candidate for treating inflammatory disorders.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated its inhibitory effects against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Oxidative Stress Research :
    • Research focused on its role as an antioxidant showed that it effectively scavenges free radicals in vitro, indicating its potential use in formulations aimed at reducing oxidative damage.
  • Inflammation Model :
    • In vivo studies using animal models demonstrated that administration of the compound significantly reduced markers of inflammation, suggesting therapeutic potential for conditions like arthritis.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to derivatives synthesized via condensation of thiazolidinone precursors with aromatic aldehydes. Key comparisons include:

Compound Core Structure Substituents Key Properties
Target Compound 4-oxo-2-thioxothiazolidin-3-yl 3-hydroxybenzylidene, N-(4-phenyl)acetamide Enhanced solubility (hydroxyl group), Z-configuration stabilizes planar structure
(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide () 4-oxo-2-thioxothiazolidin-3-yl 3-bromobenzylidene, N-phenethylacetamide Bromine increases lipophilicity; phenethyl group may enhance membrane permeability
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () 4-oxothiazolidin-3-yl Coumarin-derived acetamide, substituted arylidene Chromene-oxygen linkage introduces rigidity; potential fluorescence for tracking

Stability and Reactivity

  • The Z-isomer of the target compound is thermodynamically favored in polar solvents (e.g., DMSO), whereas non-polar media may promote E/Z isomerization .
  • Brominated analogs demonstrate greater stability under acidic conditions due to reduced electron density at the benzylidene group .

Research Implications and Limitations

  • Limitations: Limited data on in vivo pharmacokinetics and toxicity profiles compared to brominated or coumarin hybrids.

Biological Activity

The compound (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a thioxothiazolidinyl-acetamide derivative that has garnered interest due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a thioxothiazolidine core linked to a phenylacetamide moiety. The synthesis typically involves the condensation of appropriate aldehydes with thioxothiazolidinone derivatives, followed by further modifications to enhance biological activity. Spectroscopic techniques such as FTIR and NMR are employed to confirm the structure of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thioxothiazolidinyl-acetamides, including our compound of interest:

  • Urease Inhibition : A series of thioxothiazolidinyl-acetamides were evaluated for their urease inhibitory activity. The most active compounds showed IC₅₀ values ranging from 1.47 to 9.274 µM, significantly outperforming the standard hydroxyurea (IC₅₀ = 100 µM) .
  • Antibacterial Activity : The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated superior efficacy compared to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) as low as 0.004–0.03 mg/mL against sensitive strains .
  • Biofilm Inhibition : Notably, certain derivatives showed up to 37% inhibition of biofilm formation in Staphylococcus aureus at a concentration of 512 µg/mL, indicating potential for use in preventing biofilm-associated infections .

Anticancer Activity

The cytotoxic effects of thioxothiazolidinone derivatives have been investigated against various cancer cell lines:

  • Cell Line Studies : The compound demonstrated mild-to-moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines . The mechanism appears to involve apoptosis induction, although detailed pathways remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Functional Groups : Modifications in the phenyl ring and variations in the thioxothiazolidine substituents significantly influence both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups has been shown to enhance potency .

Research Findings Summary

Activity TypeObservationsReference
Urease InhibitionIC₅₀ values between 1.47 - 9.274 µM; superior to hydroxyurea
AntibacterialMICs as low as 0.004–0.03 mg/mL; effective against resistant strains
Biofilm InhibitionUp to 37% inhibition at 512 µg/mL
CytotoxicityMild-to-moderate activity against K562 and MCF7 cells

Case Study 1: Urease Inhibition

In a study focusing on urease inhibitors, several derivatives were synthesized and tested against Proteus vulgaris. Compounds 6e and 6i emerged as the most potent agents with IC₅₀ values of 15.27 ± 2.40 and 17.78 ± 3.75 µg/mL respectively, showcasing their potential in treating urease-related conditions such as urinary tract infections .

Case Study 2: Anticancer Efficacy

A comparative analysis of various thioxothiazolidinone derivatives revealed that modifications at the R position significantly affected cytotoxicity profiles against cancer cells. Compounds with specific substitutions showed enhanced efficacy in inducing apoptosis in K562 cells, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiazolidinone derivatives and substituted benzaldehydes. Key steps include:

  • Benzylidene formation : Reacting 3-hydroxybenzaldehyde with a thiazolidinone precursor under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis .
  • Acetamide coupling : Introducing the phenylacetamide group via nucleophilic substitution or amide bond formation, often using chloroacetyl chloride as an intermediate .
  • Optimization : Control reaction parameters such as temperature (60–80°C) , solvent polarity (DMF or ethanol) , and reflux duration (6–12 hours) to maximize yield (typically 60–85%) .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :

  • NMR (¹H and ¹³C) : Verify Z-configuration of the benzylidene moiety via coupling constants (J = 12–14 Hz for trans-olefinic protons) and chemical shifts (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • TLC/HPLC : Monitor reaction progress and purity using ethyl acetate/hexane (3:7) or C18 reverse-phase columns .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural analogs:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values) and FRAP assays, given the 3-hydroxybenzylidene group’s redox potential .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ comparisons to cisplatin .
  • Enzyme inhibition : Target tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups driving biological activity?

  • Methodological Answer :

  • Structural variations : Synthesize analogs with modified substituents (e.g., 4-fluoro or 3,4-dimethoxybenzylidene) and compare bioactivity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PPAR-γ .
  • In vitro validation : Test analogs in dose-response assays to correlate substituent effects with potency (e.g., IC₅₀ shifts from 25 µM to 50 µM) .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation) to minimize variability .
  • Structural analogs : Compare data from compounds with identical substituents (e.g., 3-hydroxy vs. 4-nitrobenzylidene) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies using fixed-effects models to identify trends in bioactivity .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to detect binding to kinases or receptors .
  • Gene knockout : CRISPR/Cas9-mediated deletion of putative targets (e.g., AKT1) to assess resistance mechanisms .

Q. How can solubility and bioavailability challenges be addressed in preclinical development?

  • Methodological Answer :

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Link the acetamide group to PEGylated moieties for sustained release .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm size) to improve cellular uptake .

Q. What analytical methods resolve discrepancies in purity assessments (e.g., TLC vs. HPLC)?

  • Methodological Answer :

  • Orthogonal techniques : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with capillary electrophoresis for cross-validation .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify purity >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.